6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid
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Description
“6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid” is a compound with the molecular formula C12H11FN2O2 . This compound is a derivative of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, which have shown high anti-tumor activity .
Synthesis Analysis
In a study, a series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11FN2O2/c13-6-1-2-9-8 (5-6)7-3-4-14-11 (12 (16)17)10 (7)15-9/h1-2,5,11,14-15H,3-4H2, (H,16,17) . This indicates the presence of fluorine, nitrogen, oxygen, and carbon atoms in the structure.Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 234.23 .Safety And Hazards
Future Directions
The study suggests that the introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole . This could be a potential direction for future research. Further studies could also explore the exact mechanism of action of this compound and its potential applications in cancer treatment.
properties
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c13-6-1-2-9-8(5-6)7-3-4-14-11(12(16)17)10(7)15-9/h1-2,5,11,14-15H,3-4H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTDIQKAMVWQFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=C(N2)C=CC(=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid |
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